

# Automated Synthesis of Gallium-68 Labeled DOTA-Peptides: Application Notes and Protocols

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated synthesis of Gallium-68 (Ga-68) labeled DOTA-peptides. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and reproducible production of these radiopharmaceuticals for preclinical and clinical applications. The protocols and data presented are compiled from various established methods and automated synthesis platforms.

#### Introduction

The use of Ga-68 labeled DOTA-peptides in Positron Emission Tomography (PET) has revolutionized molecular imaging, particularly in oncology. Peptides such as DOTA-TATE, DOTA-NOC, and PSMA-11, when chelated with Ga-68, serve as highly specific probes for targeting somatostatin and prostate-specific membrane antigen receptors, respectively. Automated synthesis modules have become indispensable for the routine clinical production of these radiotracers, offering advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practices (GMP).[1][2][3] These systems streamline the entire process from generator elution to the final sterile product.[1][4]

This application note details the automated synthesis process, provides comparative data for different peptides and platforms, and outlines specific experimental protocols.



#### **Automated Synthesis Workflow**

The automated synthesis of Ga-68 labeled DOTA-peptides generally follows a sequence of steps controlled by a synthesis module. The entire process, including elution of the generator, radiolabeling, purification, and formulation of the final product, is typically completed in under 30-45 minutes.[5][6]

#### **Key Steps in Automated Synthesis**

- <sup>68</sup>Ge/<sup>68</sup>Ga Generator Elution: The process begins with the elution of the <sup>68</sup>Ge/<sup>68</sup>Ga generator using dilute hydrochloric acid (e.g., 0.1 N HCl) to obtain <sup>68</sup>GaCl<sub>3</sub>.[7][8]
- Pre-purification of <sup>68</sup>Ga Eluate: The eluate is often passed through a cation-exchange cartridge to concentrate the <sup>68</sup>Ga and remove metallic impurities and breakthrough of <sup>68</sup>Ge. [4][7]
- Radiolabeling Reaction: The purified <sup>68</sup>Ga is transferred to a reaction vessel containing the DOTA-peptide precursor dissolved in a suitable buffer (e.g., HEPES or sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-5).[4][6][7] The reaction mixture is heated to a specific temperature (usually 95°C) for a set duration (5-10 minutes) to facilitate the chelation of <sup>68</sup>Ga by the DOTA macrocycle.[4][7][9]
- Purification of the Labeled Peptide: After the reaction, the mixture is passed through a solidphase extraction (SPE) cartridge, such as a C18 Sep-Pak, to separate the labeled peptide from unreacted <sup>68</sup>Ga and other impurities.[7][10]
- Formulation: The purified Ga-68 labeled DOTA-peptide is eluted from the SPE cartridge with an ethanol/water mixture and then formulated in a sterile solution (e.g., physiological saline) for injection.[7][10] The final product is passed through a sterile filter.[11]

### **Quantitative Data Summary**

The following tables summarize the typical synthesis parameters and quality control results for the automated production of common Ga-68 labeled DOTA-peptides on various platforms.

Table 1: Automated Synthesis Parameters and Results for [68Ga]Ga-DOTA-TATE



Synthesis Module	Precursor Amount (µg)	Radiochemi cal Yield (RCY, non- decay corrected)	Radiochemi cal Purity (RCP)	Synthesis Time (min)	Reference
Modular-Lab PharmTracer	Not Specified	81.8 ± 0.4% to 87.9 ± 0.4%	> 98.5% (ITLC), > 99.5% (HPLC)	Not Specified	[1][2]
ReFORM™	Not Specified	40%	> 95%	20	[11]
IBA Synthera®	50	> 60%	> 98%	30	[7]
Cassette- based	Not Specified	63.34% - 64.01%	99.45% - 99.78% (HPLC)	~33	[5]

Table 2: Automated Synthesis Parameters and Results for [68Ga]Ga-DOTA-NOC

Synthesis Module	Precursor Amount (µg)	Radiochemi cal Yield (RCY, decay- corrected)	Radiochemi cal Purity (RCP)	Synthesis Time (min)	Reference
iQS Fluidic Labeling Module	Not Specified	71.24% - 82.98%	> 95%	Not Specified	[12]
IBA Synthera®	50	> 60% (non- decay corrected)	> 98%	30	[7]

Table 3: Automated Synthesis Parameters and Results for [68Ga]Ga-PSMA-11



Synthesis Module	Precursor Amount (µg)	Radiochemi cal Yield (RCY)	Radiochemi cal Purity (RCP)	Synthesis Time (min)	Reference
iPHASE MultiSyn	Not Specified	76 ± 3%	> 95%	17	[13]
IBA Synthera®	10	> 60% (non- decay corrected)	> 98%	30	[7]
Automatic Module	Not Specified	> 80% (decay corrected)	> 98%	20	[14]

#### **Experimental Protocols**

The following are generalized protocols for the automated synthesis of Ga-68 labeled DOTA-peptides. Specific parameters may need to be optimized based on the synthesis module and reagents used.

#### **General Reagents and Materials**

- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Automated synthesis module (e.g., IBA Synthera®, iPHASE MultiSyn) with dedicated cassettes
- DOTA-peptide precursor (e.g., DOTA-TATE, DOTA-NOC, PSMA-11)
- Sterile 0.1 N Hydrochloric Acid (HCI) for elution
- Reaction Buffer: Sterile HEPES buffer (e.g., 1.5 M) or Sodium Acetate (e.g., 0.3 M)[6][7]
- Cation-exchange cartridge (e.g., Macherey-Nagel Chromafix PS-H+)[7]
- Solid-phase extraction cartridge (e.g., Waters Sep-Pak® Light C18)[7]
- Ethanol for elution (e.g., 50% in water)



- Sterile 0.9% Saline for formulation
- Sterile filters (0.22 μm)

## Automated Synthesis Protocol (Example using IBA Synthera®)

This protocol is a representative example and should be adapted for specific modules.

- System Preparation:
  - Install a new sterile, single-use cassette for Ga-68 peptide labeling on the synthesis module.
  - Load the required reagents into their designated positions on the cassette. This includes the DOTA-peptide precursor vial, buffer, and purification solvents.
  - Connect the <sup>68</sup>Ge/<sup>68</sup>Ga generator outlet to the appropriate inlet on the cassette.
- Automated Synthesis Sequence:
  - Generator Elution: The Synthera® Extension module automatically elutes the generator with 0.1 N HCI.[7]
  - Pre-purification: The <sup>68</sup>Ga eluate is loaded onto a cation-exchange cartridge (e.g., Chromafix PS-H+). The waste, containing <sup>68</sup>Ge, is directed to the waste container.[7]
  - Elution to Reactor: The <sup>68</sup>Ga is eluted from the cation-exchange cartridge using a small volume of 5 M NaCl in 0.1 N HCl and transferred to the reaction vessel, which has been pre-loaded with the DOTA-peptide precursor in HEPES buffer.[7]
  - Labeling Reaction: The reaction mixture is heated at 95°C for 7 minutes.
  - SPE Purification: The reaction mixture is then loaded onto a pre-conditioned C18 cartridge. Unbound <sup>68</sup>Ga<sup>3+</sup> and buffer are washed to waste with 0.9% saline.[7]
  - Final Product Elution and Formulation: The [68Ga]Ga-DOTA-peptide is eluted from the C18 cartridge with a 1:1 mixture of ethanol and water into the final product vial through a sterile



filter.[7] Further dilution with 0.9% saline is performed to achieve the desired final concentration and ethanol content (<10%).[7]

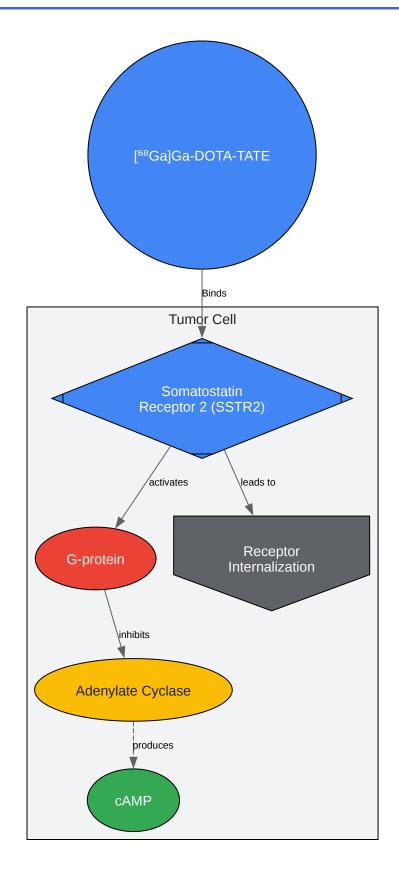
#### **Quality Control**

Comprehensive quality control is mandatory before releasing the radiopharmaceutical for clinical use.

- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.[9]
- pH Measurement: The pH of the final product should be within the acceptable range for intravenous injection (typically 4-8).[9]
- Radiochemical Purity (RCP): RCP is determined using methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The acceptance criterion is typically >95%.[9][13]
- Radionuclidic Purity (<sup>68</sup>Ge Breakthrough): The amount of <sup>68</sup>Ge in the final product is measured to ensure it is below the pharmacopeial limit (e.g., <0.001%).[1]</li>
- Sterility and Endotoxin Testing: These tests are performed to ensure the product is free from microbial and pyrogenic contamination.[5][12]

# Visualizations Signaling Pathway of [68Ga]Ga-DOTA-TATE





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Caption: Binding of [68Ga]Ga-DOTA-TATE to SSTR2 and subsequent internalization.



#### **Automated Synthesis Workflow**

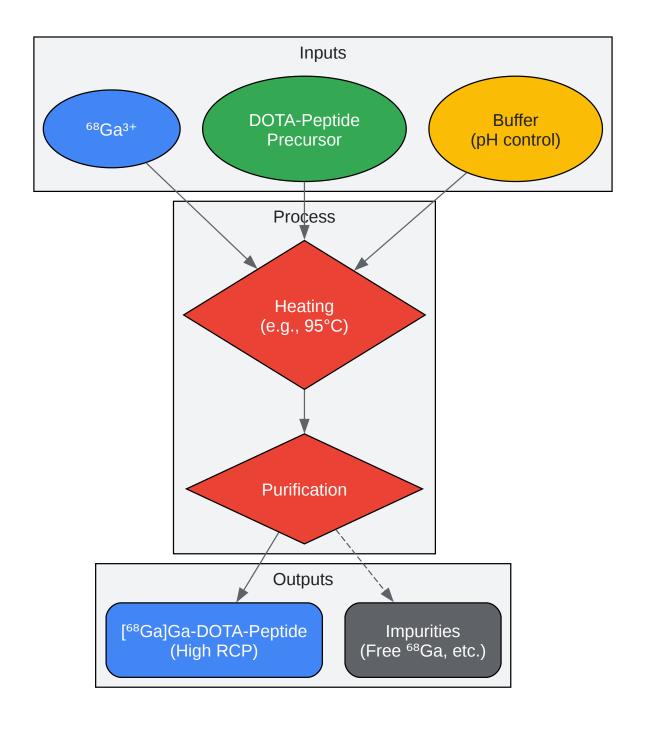


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Caption: General workflow for the automated synthesis of Ga-68 labeled DOTA-peptides.

#### **Logical Relationships in Synthesis**





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Caption: Key components and their relationships in the Ga-68 labeling process.



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